molecular formula C19H21O2P B14394796 [(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane CAS No. 87512-44-5

[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14394796
CAS No.: 87512-44-5
M. Wt: 312.3 g/mol
InChI Key: OFOPTNBFSROXAS-UHFFFAOYSA-N
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Description

(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the 7-oxabicyclo[4.1.0]heptane core.

    Introduction of the Phosphine Oxide Group: The next step involves the introduction of the diphenylphosphine oxide group. This can be achieved through a reaction with diphenylphosphine oxide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols can react with the phosphorus center under mild conditions.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

    Substitution: Formation of phosphine derivatives with various substituents.

Scientific Research Applications

(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its reactive phosphorus center. The compound can form stable complexes with metal ions, which can then participate in various catalytic processes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane is unique due to its combination of a bicyclic structure and a diphenylphosphine oxide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

87512-44-5

Molecular Formula

C19H21O2P

Molecular Weight

312.3 g/mol

IUPAC Name

1-(diphenylphosphorylmethyl)-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C19H21O2P/c20-22(16-9-3-1-4-10-16,17-11-5-2-6-12-17)15-19-14-8-7-13-18(19)21-19/h1-6,9-12,18H,7-8,13-15H2

InChI Key

OFOPTNBFSROXAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)O2)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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